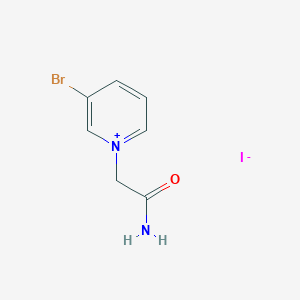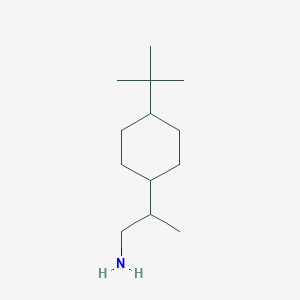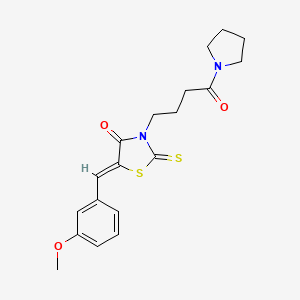
1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound consists of a pyridinium ring substituted with a bromine atom and an amino-oxoethyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide typically involves the reaction of 3-bromopyridine with 2-amino-2-oxoethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting with the bromination of pyridine to obtain 3-bromopyridine, followed by the introduction of the amino-oxoethyl group through nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a different pyridinium derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrogen-substituted pyridinium derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted pyridinium derivatives.
Applications De Recherche Scientifique
1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine atom and amino-oxoethyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1-(2-Amino-2-oxoethyl)-3-chloropyridin-1-ium iodide: Similar structure but with a chlorine atom instead of bromine.
1-(2-Amino-2-oxoethyl)-3-iodopyridin-1-ium iodide: Contains an iodine atom instead of bromine.
1-(2-Amino-2-oxoethyl)-3-fluoropyridin-1-ium iodide: Features a fluorine atom in place of bromine.
Uniqueness: 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogen-substituted analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable molecule for specific applications.
Propriétés
IUPAC Name |
2-(3-bromopyridin-1-ium-1-yl)acetamide;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O.HI/c8-6-2-1-3-10(4-6)5-7(9)11;/h1-4H,5H2,(H-,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYARGQCCLYQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)N)Br.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2784490.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-acetamido-2-methoxyphenyl)acetamide](/img/structure/B2784493.png)
![N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2784496.png)

![2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2784498.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2784499.png)
![3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2784501.png)

![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)
![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate](/img/structure/B2784508.png)

![(2Z)-6-ethoxy-2-[(2-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2784511.png)

